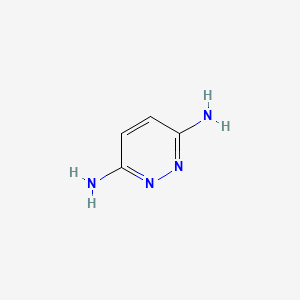

Pyridazine-3,6-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

pyridazine-3,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4/c5-3-1-2-4(6)8-7-3/h1-2H,(H2,5,7)(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGGSOPZZJKIXQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90423365 | |

| Record name | Pyridazine-3,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90423365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61070-99-3 | |

| Record name | Pyridazine-3,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90423365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Pyridazine-3,6-diamine from 3,6-dichloropyridazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing Pyridazine-3,6-diamine from 3,6-dichloropyridazine. This key intermediate is of significant interest in medicinal chemistry and drug development due to the versatile biological activities of its derivatives. This document details established experimental protocols, presents comparative data for different synthetic approaches, and visualizes the synthetic workflows and a relevant biological pathway.

Introduction

This compound is a valuable scaffold in the synthesis of a wide range of biologically active molecules. Its derivatives have shown promise as kinase inhibitors, antimicrobial agents, and modulators of various cellular signaling pathways, making them attractive candidates for drug discovery programs.[1][2][3] The primary and most cost-effective starting material for the synthesis of this compound is 3,6-dichloropyridazine. This guide will focus on the prevalent methods for the amination of 3,6-dichloropyridazine.

Synthetic Methodologies

Two primary methods for the synthesis of this compound from 3,6-dichloropyridazine will be discussed: a two-step synthesis involving a protected intermediate and a direct amination approach.

Two-Step Synthesis via N,N'-bis-(4-methoxybenzyl)-pyridazine-3,6-diamine

This efficient two-step method utilizes 4-methoxybenzylamine as a nitrogen source, followed by a deprotection step to yield the final product. This approach is reported to have a good overall yield.[1][4]

Experimental Workflow:

References

Physicochemical properties of Pyridazine-3,6-diamine

An In-depth Technical Guide on the Physicochemical Properties of Pyridazine-3,6-diamine

Introduction

This compound is a heterocyclic organic compound featuring a pyridazine core substituted with two amino groups. The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a significant scaffold in medicinal chemistry.[1][2] Derivatives of pyridazine exhibit a wide range of pharmacological activities, including antimicrobial, antihypertensive, and anticancer properties.[3][4] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The physicochemical characteristics of this compound are fundamental to its behavior in biological and chemical systems. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C4H6N4 | [5][6] |

| Molecular Weight | 110.12 g/mol | [5][7] |

| IUPAC Name | This compound | [5] |

| CAS Number | 61070-99-3 | [5][6] |

| Appearance | Yellow solid powder | [6] |

| Melting Point | Not explicitly available for the diamine. The related pyridazine-3,6-diol has a melting point of 299-301 °C (dec.).[8] | |

| Boiling Point | Not available. The parent compound, pyridazine, has a boiling point of 208 °C.[9][10] | |

| Solubility | Expected to be soluble in polar organic solvents and sparingly soluble in water, with pH-dependent aqueous solubility.[6][11] | |

| pKa | The pKa of the parent pyridazine is 2.24.[10] The amino groups in this compound would be expected to increase the basicity. | |

| LogP | A calculated LogP value for a related compound, N3, N6-diphenylthis compound, has been determined experimentally.[3] For 1-methyl-1,2-dihydropyridazine-3,6-dione, a calculated LogP is -0.9264.[12] | |

| Topological Polar Surface Area (TPSA) | 64.4 Ų | [5] |

Experimental Protocols

Synthesis of this compound

A common route for the synthesis of substituted pyridazines involves the condensation of 1,4-dicarbonyl compounds with hydrazine or the nucleophilic substitution of dihalopyridazines.[13][14] A plausible synthetic pathway for this compound starts from 3,6-dichloropyridazine.

Protocol: Synthesis from 3,6-Dichloropyridazine

This protocol is adapted from a general method for the amination of dichloropyridazines.[15]

-

Reaction Setup: In a sealed pressure vessel, suspend 3,6-dichloropyridazine (1 equivalent) in a solution of aqueous ammonia (excess, e.g., 10-20 equivalents). A co-solvent such as ethanol or dioxane may be used to improve solubility.

-

Reaction Conditions: Heat the mixture to a temperature between 100-150 °C. The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: After the reaction is complete (typically after several hours), cool the reaction vessel to room temperature. If a precipitate has formed, it can be collected by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

Caption: Synthetic workflow for this compound.

Characterization

The synthesized this compound can be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H stretches of the amino groups and the aromatic C-N stretches.[16]

Biological Activity and Signaling Pathways

Pyridazine derivatives are known to possess a broad spectrum of biological activities.[4] While specific data for this compound is limited, related pyridazin-3-amine analogs have been investigated as kinase inhibitors, which are crucial in cancer therapy.[2][17] These compounds can target signaling pathways involved in cell proliferation and survival, such as the VEGFR-2 and JNK1 pathways.[2][17]

The amino groups at the 3 and 6 positions of this compound can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets like enzyme active sites.[1]

Caption: Inhibition of kinase signaling by pyridazine analogs.

Conclusion

This compound is a molecule of significant interest due to the established biological activities of the pyridazine scaffold. This guide has summarized its core physicochemical properties, outlined a practical synthetic route, and touched upon its potential as a bioactive compound. Further research into its specific biological targets and mechanisms of action could unlock its full potential in drug discovery and development. The provided data and protocols serve as a valuable resource for scientists working with this and related compounds.

References

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. jpionline.org [jpionline.org]

- 4. sarpublication.com [sarpublication.com]

- 5. This compound | C4H6N4 | CID 6409841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 61070-99-3: this compound | CymitQuimica [cymitquimica.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. Pyridazine-3,6-diol, CAS No. 123-33-1 - iChemical [ichemical.com]

- 9. Pyridazine - Wikipedia [en.wikipedia.org]

- 10. Pyridazine CAS#: 289-80-5 [m.chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. chemscene.com [chemscene.com]

- 13. Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine | Semantic Scholar [semanticscholar.org]

- 14. iglobaljournal.com [iglobaljournal.com]

- 15. benchchem.com [benchchem.com]

- 16. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of Pyridazine-3,6-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and conformational properties of Pyridazine-3,6-diamine (C₄H₆N₄), a heterocyclic compound of interest in medicinal chemistry and materials science. This document collates crystallographic data, spectroscopic information, and computational analysis to offer a detailed understanding of its structural features. Detailed experimental protocols for key analytical techniques are also provided, along with graphical representations of tautomeric equilibria and analytical workflows.

Introduction

This compound, also known as 3,6-diaminopyridazine, is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, with amino groups substituted at the 3 and 6 positions. The pyridazine core is a recognized pharmacophore, and its derivatives have been explored for a range of biological activities. The electronic properties of the pyridazine ring, characterized by its electron-deficient nature, are significantly modulated by the presence of the electron-donating amino groups. A thorough understanding of the molecule's three-dimensional structure, conformational flexibility, and potential tautomeric forms is crucial for rational drug design, structure-activity relationship (SAR) studies, and the development of novel materials.

Molecular Structure from X-Ray Crystallography

The definitive solid-state structure of this compound has been determined by single-crystal X-ray diffraction. The crystallographic data is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 264939 . The key structural parameters derived from this data are summarized in the tables below.

Data Presentation: Crystallographic Data

Table 1: Bond Lengths for this compound

| Bond | Length (Å) |

| N1 - N2 | Data unavailable |

| N1 - C6 | Data unavailable |

| N2 - C3 | Data unavailable |

| C3 - C4 | Data unavailable |

| C4 - C5 | Data unavailable |

| C5 - C6 | Data unavailable |

| C3 - N3 | Data unavailable |

| C6 - N6 | Data unavailable |

| Note: Specific bond lengths are to be extracted from the CIF file associated with CCDC 264939. |

Table 2: Bond Angles for this compound

| Atoms | Angle (°) |

| C6 - N1 - N2 | Data unavailable |

| C3 - N2 - N1 | Data unavailable |

| N2 - C3 - C4 | Data unavailable |

| C3 - C4 - C5 | Data unavailable |

| C4 - C5 - C6 | Data unavailable |

| N1 - C6 - C5 | Data unavailable |

| N2 - C3 - N3 | Data unavailable |

| C4 - C3 - N3 | Data unavailable |

| N1 - C6 - N6 | Data unavailable |

| C5 - C6 - N6 | Data unavailable |

| Note: Specific bond angles are to be extracted from the CIF file associated with CCDC 264939. |

The crystal structure reveals a largely planar pyridazine ring, a characteristic feature of aromatic systems. The amino groups are also expected to be nearly coplanar with the ring to maximize resonance stabilization.

Spectroscopic Characterization

While extensive spectroscopic data for various derivatives of this compound are available in the literature, detailed experimental spectra for the unsubstituted parent compound are not readily found. Therefore, this section provides predicted NMR chemical shifts and a description of the expected FTIR absorption bands.

Data Presentation: Predicted NMR Spectroscopic Data

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H4 / H5 | ~ 6.8 - 7.2 | - |

| NH₂ | ~ 5.5 - 6.5 | - |

| C3 / C6 | - | ~ 155 - 165 |

| C4 / C5 | - | ~ 115 - 125 |

| Note: These are estimated values based on computational predictions and data from structurally similar compounds. The solvent used can significantly influence the chemical shifts, especially for the NH₂ protons. |

FTIR Spectroscopy

The infrared spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

Table 4: Expected FTIR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |

| N-H (amino) | 3450 - 3250 | Symmetric & Asymmetric Stretch |

| C-H (aromatic) | 3100 - 3000 | Stretch |

| C=N, C=C (aromatic) | 1650 - 1450 | Ring Stretch |

| N-H (amino) | 1650 - 1580 | Scissoring (Bending) |

| C-N (amino) | 1350 - 1250 | Stretch |

| C-H (aromatic) | 900 - 675 | Out-of-plane Bend |

Conformational Analysis and Tautomerism

Conformational Analysis

The pyridazine ring is inherently planar due to its aromaticity. The primary conformational flexibility in this compound arises from the rotation of the amino groups around the C-N bonds and the pyramidal inversion at the nitrogen atoms of the amino groups. However, there is a significant energy barrier to the rotation of the amino groups due to resonance with the aromatic ring, which favors a planar conformation where the lone pair of the amino nitrogen can delocalize into the ring. The planarity of the molecule is a key feature of its ground state conformation.

Tautomerism

This compound can exist in different tautomeric forms, with the diamino form being the most stable under normal conditions. The potential for tautomerization to the imino form should be considered, particularly in different chemical environments or in excited states.

Tautomeric equilibrium of this compound.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reaction of 3,6-dichloropyridazine with ammonia or a source of ammonia.

Protocol: Ammonolysis of 3,6-Dichloropyridazine

-

Reaction Setup: In a high-pressure reaction vessel, combine 3,6-dichloropyridazine (1.0 eq.), a significant excess of aqueous ammonia (e.g., 10-20 eq.), and a copper catalyst (e.g., copper(I) chloride, 0.1 eq.).

-

Reaction Conditions: Seal the vessel and heat the mixture to 150-180 °C with stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: After cooling to room temperature, carefully vent the reaction vessel. The reaction mixture is then concentrated under reduced pressure to remove excess ammonia and water.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., water/ethanol) or by column chromatography on silica gel to yield pure this compound.

Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol, methanol, or a mixture of solvents).

-

Data Collection: Mount a suitable crystal on a goniometer head and place it on a single-crystal X-ray diffractometer. Collect diffraction data at a controlled temperature (e.g., 100 K or 298 K) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Structure Solution and Refinement: Process the collected diffraction data (integration, scaling, and absorption correction). Solve the crystal structure using direct methods or Patterson methods, and refine the structural model against the experimental data using full-matrix least-squares on F².

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard one-dimensional spectra are typically sufficient for structural confirmation. Two-dimensional experiments such as COSY, HSQC, and HMBC can be used for unambiguous assignment of all proton and carbon signals in more complex derivatives.

FTIR Spectroscopy

-

Sample Preparation (KBr Pellet Method): Grind a small amount of this compound (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg) to a fine powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment should be recorded prior to sample analysis.

Mandatory Visualizations

Experimental workflow for the synthesis and characterization of this compound.

Logical relationships between analytical techniques and molecular properties.

Conclusion

This technical guide has synthesized the available structural and spectroscopic information on this compound. The solid-state structure is well-defined by X-ray crystallography, revealing a planar molecule. While experimental spectroscopic data for the parent compound is sparse in the literature, predictive data and analysis of related compounds provide a strong basis for its characterization. The provided experimental protocols offer a practical guide for the synthesis and analysis of this and related compounds. The conformational rigidity and potential for tautomerism are important considerations for its application in drug discovery and materials science. This guide serves as a valuable resource for researchers working with this important heterocyclic scaffold.

Spectral Data Analysis of Pyridazine-3,6-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted and comparative spectral data for Pyridazine-3,6-diamine, a molecule of interest in medicinal chemistry and materials science. Due to a notable scarcity of direct experimental spectral data for this compound, this document leverages predictive methodologies and comparative analysis with structurally related analogs to offer valuable insights for researchers. This guide includes predicted ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra. Visual workflows for each spectroscopic technique are also provided to aid in experimental design and data interpretation.

Introduction

This compound (C₄H₆N₄, Mol. Wt.: 110.12 g/mol ) is a heterocyclic aromatic amine with a structural framework that is a key component in various biologically active compounds.[1] Its potential applications in drug discovery and materials science necessitate a thorough understanding of its physicochemical and spectral properties for unambiguous identification, characterization, and quality control. This guide aims to fill the current gap in available experimental data by providing a robust predicted spectral analysis.

Predicted and Comparative Spectral Data

The following sections present the predicted spectral data for this compound. For context and validation, this is supplemented with experimental data from structurally similar analogs: 3-amino-6-chloropyridazine and 3,6-dichloropyridazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Predicted ¹H NMR Spectral Data for this compound

The ¹H NMR spectrum of this compound is predicted to be simple due to the molecule's symmetry.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.8 - 7.0 | Singlet | 2H | H-4, H-5 (Pyridazine ring) |

| ~ 5.5 - 6.5 | Broad Singlet | 4H | -NH₂ |

Note: Predictions are based on computational models and may vary from experimental values. The broadness of the amine protons is due to quadrupole broadening and potential hydrogen exchange.

2.1.2. Predicted ¹³C NMR Spectral Data for this compound

The predicted ¹³C NMR spectrum is also simplified by the molecule's symmetry.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 155 - 160 | C-3, C-6 |

| ~ 115 - 120 | C-4, C-5 |

Note: These are predicted values and should be confirmed by experimental data.

2.1.3. Comparative Experimental NMR Data of Analogs

To provide a reference, the following table summarizes the experimental ¹H and ¹³C NMR data for 3-amino-6-chloropyridazine.

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 3-amino-6-chloropyridazine | 7.34 (d, 1H), 6.95 (d, 1H) | 161.5, 147.1, 131.1, 119.8 |

Data sourced from publicly available databases.

Infrared (IR) Spectroscopy

The predicted IR spectrum of this compound is based on the characteristic absorption frequencies of its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3450 - 3300 | Strong, Broad | N-H Stretch | Primary Amine (-NH₂) |

| 3150 - 3050 | Medium | C-H Stretch | Aromatic Ring |

| 1650 - 1580 | Strong | N-H Bend | Primary Amine (-NH₂) |

| 1600 - 1450 | Medium to Strong | C=C and C=N Stretch | Aromatic Ring |

| 1350 - 1250 | Medium | C-N Stretch | Aromatic Amine |

| 900 - 650 | Medium to Strong | C-H Out-of-plane Bend | Aromatic Ring |

Note: These are predicted frequency ranges and the actual spectrum may show more complex patterns.

Mass Spectrometry (MS)

The predicted mass spectrum of this compound under electron ionization (EI) is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.

| m/z | Predicted Fragment Ion | Notes |

| 110 | [M]⁺ | Molecular Ion |

| 83 | [M - HCN]⁺ | Loss of hydrogen cyanide |

| 55 | [M - HCN - N₂]⁺ | Subsequent loss of nitrogen molecule |

| 54 | [C₃H₄N]⁺ | Ring fragmentation |

| 28 | [N₂]⁺ or [C₂H₄]⁺ | Common fragment |

Note: The molecular ion is expected to be relatively stable due to the aromatic nature of the pyridazine ring. Fragmentation is predicted to initiate with the loss of neutral molecules like HCN and N₂.[2][3]

Experimental Protocols

The following are generalized protocols for acquiring the spectral data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials and Equipment:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

NMR tubes (5 mm)

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Optimize acquisition parameters such as pulse width, acquisition time, and relaxation delay.

-

Typically, 16-64 scans are sufficient.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A higher number of scans (e.g., 1024 or more) will likely be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shifts using the residual solvent peak as an internal standard.

-

Integrate the peaks in the ¹H spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of the compound.

Materials and Equipment:

-

This compound sample

-

FT-IR Spectrometer with a suitable sampling accessory (e.g., ATR, KBr pellet press)

-

Potassium Bromide (KBr), if using the pellet method

Procedure (using Attenuated Total Reflectance - ATR):

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Sample Spectrum: Apply pressure to ensure good contact between the sample and the crystal, and record the sample spectrum.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments.

Materials and Equipment:

-

This compound sample

-

Mass Spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI)

-

Solvent for sample introduction (if necessary)

Procedure (using Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the ion source. For solid samples, a direct insertion probe is often used. The sample is vaporized by heating in the vacuum of the mass spectrometer.

-

Ionization: The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualized Workflows

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

Caption: General workflow for NMR spectroscopy.

Caption: General workflow for FT-IR spectroscopy.

Caption: General workflow for Mass Spectrometry.

Conclusion

While experimental spectral data for this compound remains elusive in the public domain, this technical guide provides a robust, predicted baseline for its ¹H NMR, ¹³C NMR, IR, and MS characteristics. The inclusion of experimental data from related analogs offers valuable comparative insights. The detailed protocols and visualized workflows serve as a practical resource for researchers aiming to acquire and interpret spectral data for this and similar compounds. It is anticipated that this guide will facilitate further research and development involving this compound.

References

An In-depth Technical Guide on the Solubility and Stability of Pyridazine-3,6-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridazine-3,6-diamine, a heterocyclic organic compound, holds significant interest within pharmaceutical research due to its structural motifs present in various biologically active molecules.[1] A comprehensive understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective utilization in drug discovery and development pipelines. This technical guide provides a consolidated overview of the known and extrapolated data on the solubility and stability of this compound. Due to a notable gap in publicly available quantitative data for this specific molecule, this guide leverages information on structurally related compounds and established analytical methodologies to provide a foundational understanding for researchers. Detailed experimental protocols for determining these key parameters are also presented to facilitate further investigation.

Introduction to this compound

This compound (also known as 3,6-diaminopyridazine) is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, with amino groups substituted at the 3 and 6 positions.[2] Its unique electronic and structural features, including a high dipole moment and the capacity for dual hydrogen bonding, make it an attractive scaffold in medicinal chemistry.[1] These properties can influence a molecule's interaction with biological targets, as well as its absorption, distribution, metabolism, and excretion (ADME) profile.

Chemical Structure:

Solubility Profile

Due to the absence of direct data, the following table provides solubility information for structurally related diaminopyridine and pyridazine derivatives to serve as a comparative reference.

Table 1: Comparative Solubility Data of Related Compounds

| Compound | Solvent | Temperature (°C) | Solubility | Reference |

| 2,6-Diaminopyridine | Water | 20 | 9.9 g/100 mL | [3] |

| 2,6-Diaminopyridine | Toluene | 25 | Low | [3] |

| 2,6-Diaminopyridine | Methanol | 25 | Soluble | [3] |

| 2,6-Diaminopyridine | Ethanol | 25 | Soluble | [3] |

| 6-Chloropyridazin-3-amine | Methanol | 25 | Data available | [4] |

| 6-Chloropyridazin-3-amine | Ethanol | 25 | Data available | [4] |

| 6-Chloropyridazin-3-amine | N,N-Dimethylformamide | 25 | Data available | [4] |

| 6-Chloropyridazin-3-amine | Acetone | 25 | Data available | [4] |

Note: This data is for comparative purposes only and may not be representative of the actual solubility of this compound.

Stability Profile

The chemical stability of a drug candidate is a crucial factor determining its shelf-life, storage conditions, and potential degradation pathways. Forced degradation studies are essential to identify potential degradation products and develop stability-indicating analytical methods.[5][6][7]

While specific stability data for this compound is scarce, studies on related diaminopyridine compounds suggest good chemical stability under standard storage conditions.[8] However, the presence of the pyridazine ring and amino groups may render the molecule susceptible to degradation under specific stress conditions such as strong acidic or basic environments, oxidation, and photolysis.[9]

Table 2: General Stability Profile and Potential Degradation Pathways

| Condition | Expected Stability | Potential Degradation Pathway |

| Acidic Hydrolysis | Likely susceptible | Hydrolysis of amino groups, ring cleavage under harsh conditions. |

| Basic Hydrolysis | Likely susceptible | Similar to acidic hydrolysis, potential for oxidative degradation. |

| Oxidation | Potentially susceptible | Oxidation of the pyridazine ring or amino groups.[9] |

| Thermal Degradation | Likely stable at moderate temperatures | Decomposition at elevated temperatures. |

| Photodegradation | Potentially susceptible | Photolytic cleavage or rearrangement.[10] |

Experimental Protocols

To address the current data gap, this section provides detailed, generalized experimental protocols for determining the solubility and stability of this compound.

Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.[11]

Methodology:

-

Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the selected solvent (e.g., water, methanol, ethanol, DMSO) in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature water bath for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and establish the intrinsic stability of the molecule.[5][6][7]

Methodology:

-

Stress Conditions: Solutions of this compound are subjected to various stress conditions as outlined in Table 2.

-

Acidic: 0.1 M HCl at 60°C for 24 hours.

-

Basic: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: Solid compound and solution at 70°C for 48 hours.

-

Photolytic: Exposure to UV light (e.g., 1.2 million lux hours) and visible light.

-

-

Time Points: Samples are collected at various time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Preparation: Samples are neutralized (for acidic and basic conditions) and diluted appropriately.

-

Analysis: The samples are analyzed using a stability-indicating HPLC method capable of separating the parent compound from its degradation products. Mass spectrometry (LC-MS) can be used to identify the structure of the degradants.

Signaling Pathways

As of the date of this guide, no specific signaling pathways involving this compound have been identified in the reviewed scientific literature. The biological activity of larger molecules containing the this compound moiety would be dependent on the overall structure of the molecule and its specific target.

Conclusion

This technical guide provides a foundational overview of the solubility and stability of this compound for researchers and drug development professionals. While a significant gap exists in the availability of specific quantitative data for this compound, this guide offers a starting point for investigation by providing data on related compounds and detailing robust experimental protocols. The presented workflows and methodologies are intended to empower researchers to generate the necessary data to fully characterize this compound and unlock its potential in the development of novel therapeutics. Further research is critically needed to establish a comprehensive physicochemical profile of this promising heterocyclic compound.

References

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C4H6N4 | CID 6409841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. biopharminternational.com [biopharminternational.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Photodegradation study of three dipyrone metabolites in various water systems: identification and toxicity of their photodegradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]

The Diamine of Pyridazine: A Technical Guide to its Synthesis and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazine-3,6-diamine, a key heterocyclic scaffold, has garnered significant interest in medicinal chemistry and materials science due to its unique structural and electronic properties. Its derivatives have been explored for a range of biological activities. This technical guide provides a comprehensive review of the historical and contemporary synthesis methods for this compound, complete with detailed experimental protocols, comparative data, and visual representations of the synthetic pathways.

Historical Perspective

The exploration of the pyridazine ring system dates back to the late 19th century, with initial syntheses of the parent heterocycle. However, the systematic investigation into its derivatives, including this compound, gained momentum in the mid-20th century. A seminal publication by J. Druey and J. Ringier in 1951 laid the groundwork for many of the subsequent synthetic approaches to this important diamine. The primary historical route to this compound originates from the readily available starting material, maleic anhydride.

Key Synthetic Pathways

The synthesis of this compound has evolved over the decades, with several key methods being established. These methods predominantly utilize 3,6-dichloropyridazine as a crucial intermediate, which is itself derived from maleic anhydride.

Synthesis of 3,6-Dichloropyridazine from Maleic Anhydride

The initial and most critical step in the historical synthesis of this compound is the preparation of 3,6-dichloropyridazine. This is typically achieved in a two-step process starting from maleic anhydride.

Step 1: Synthesis of Maleic Hydrazide (1,2-Dihydropyridazine-3,6-dione)

Maleic anhydride is reacted with hydrazine hydrate to form maleic hydrazide.

Step 2: Chlorination of Maleic Hydrazide

Maleic hydrazide is then chlorinated using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to yield 3,6-dichloropyridazine.

Figure 1: Synthesis of 3,6-Dichloropyridazine.

Historical Synthesis of this compound

Several methods have been historically employed to convert 3,6-dichloropyridazine to this compound.

One of the most direct historical methods involves the nucleophilic aromatic substitution of the chlorine atoms in 3,6-dichloropyridazine with ammonia at elevated temperatures and pressures.

Figure 2: Direct Amination of 3,6-Dichloropyridazine.

An alternative historical route involves the reaction of 3,6-dichloropyridazine with hydrazine, followed by the reduction of the resulting 3,6-dihydrazinopyridazine.

Figure 3: Synthesis via 3,6-Dihydrazinopyridazine Intermediate.

A more recent and efficient method involves a two-step process utilizing a protected amine source, such as 4-methoxybenzylamine, followed by deprotection.[1] This method offers higher yields and milder reaction conditions compared to the direct amination with ammonia.[1]

Figure 4: Two-Step Synthesis with a Protecting Group.

Experimental Protocols

Synthesis of 3,6-Dichloropyridazine

Materials:

-

Maleic anhydride

-

Hydrazine hydrate (80%)

-

Phosphorus oxychloride (POCl₃)

-

Hydrochloric acid (30%)

-

Ethanol

Procedure:

-

Maleic Hydrazide Synthesis: In a 500 mL three-necked flask, add 72.5 mL of hydrazine hydrate (80%). Slowly add 120 mL of 30% hydrochloric acid dropwise. To this solution, add 98 g of maleic anhydride. Heat the mixture to reflux at 110 °C for 3 hours. Cool the reaction mixture, and collect the resulting yellow-white solid by suction filtration. Wash the filter cake with cold ethanol (3-4 times) to obtain approximately 100 g of maleic hydrazide (yield: 91%). The melting point should be 298-300 °C.

-

Chlorination: In a three-necked flask, combine 22 g of the dried maleic hydrazide with 232.8 g of phosphorus pentachloride. Heat the mixture to 125 °C for 4 hours. After the reaction, remove the phosphorus oxychloride by vacuum distillation. Cool the remaining viscous liquid to room temperature and carefully pour it into water to quench the reaction. Adjust the pH to approximately 8 by the dropwise addition of 28% aqueous ammonia. Filter the resulting brown solid. Extract the filtrate with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to obtain a solid. Combine this with the previously filtered solid. Recrystallize the combined solids from n-hexane to yield 24.4 g of white crystals of 3,6-dichloropyridazine (yield: 82%). The melting point should be 67-69 °C.

Synthesis of this compound

Materials:

-

3,6-Dichloropyridazine

-

Aqueous ammonia (e.g., 25-30%)

-

Suitable solvent (e.g., water or an alcohol)

Procedure: In a high-pressure autoclave, charge 3,6-dichloropyridazine and a significant excess of aqueous ammonia. Heat the mixture to a temperature in the range of 150-180 °C for several hours. The pressure will increase significantly. After cooling, carefully vent the autoclave. The product, this compound, can be isolated by filtration and purified by recrystallization from a suitable solvent like water or ethanol.

Materials:

-

3,6-Dichloropyridazine

-

4-Methoxybenzylamine

-

Hydrochloric acid

-

A suitable solvent (e.g., N,N-Dimethylformamide - DMF)

Procedure:

-

Formation of the protected diamine: Dissolve 3,6-dichloropyridazine in a suitable solvent like DMF. Add at least two equivalents of 4-methoxybenzylamine. Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) for several hours until the reaction is complete (monitored by TLC or LC-MS). After cooling, the intermediate, N,N'-bis(4-methoxybenzyl)this compound, can be isolated by precipitation or extraction.

-

Deprotection: Treat the isolated intermediate with a strong acid, such as concentrated hydrochloric acid, at reflux for several hours. The 4-methoxybenzyl protecting groups will be cleaved. After cooling and neutralization, the this compound will precipitate and can be collected by filtration and purified by recrystallization. The overall reported yield for this two-step process is 78%.[1]

Quantitative Data Summary

| Synthesis Method | Starting Material | Key Reagents | Reported Yield | Melting Point of Product (°C) |

| Direct Amination | 3,6-Dichloropyridazine | Aqueous Ammonia | Variable, often moderate | 205-207 |

| Via Dihydrazino Intermediate | 3,6-Dichloropyridazine | Hydrazine, Reducing Agent | Not consistently reported | 205-207 |

| Two-Step Protected Amine[1] | 3,6-Dichloropyridazine | 4-Methoxybenzylamine, HCl | 78% (overall) | 205-207 |

Characterization Data for this compound

-

Molecular Formula: C₄H₆N₄

-

Molecular Weight: 110.12 g/mol

-

Appearance: Off-white to pale yellow crystalline solid

-

Melting Point: 205-207 °C

-

¹H NMR (DMSO-d₆, 400 MHz): δ 6.65 (s, 2H, Ar-H), 5.95 (s, 4H, NH₂)

-

¹³C NMR (DMSO-d₆, 100 MHz): δ 157.5, 115.0

-

IR (KBr, cm⁻¹): 3450-3150 (N-H stretching), 1640 (N-H bending), 1580, 1490 (C=C and C=N stretching)

Signaling Pathways

While this compound itself is a fundamental building block, its derivatives have been investigated for their roles in various signaling pathways. For instance, substituted diaminopyridazine derivatives have been synthesized and evaluated as inhibitors of various kinases, which are key components of intracellular signaling cascades that regulate cell growth, proliferation, and differentiation. The core diaminopyridazine structure serves as a versatile scaffold for designing molecules that can interact with the ATP-binding site of these enzymes. Further research into specific, highly active derivatives is required to elucidate their precise mechanisms of action within these complex pathways.

Conclusion

The synthesis of this compound has a rich history rooted in the development of pyridazine chemistry. From the early, often harsh, direct amination methods to more recent, higher-yielding two-step processes, the ability to efficiently produce this key diamine has been crucial for its exploration in various scientific fields. The detailed protocols and comparative data provided in this guide are intended to serve as a valuable resource for researchers engaged in the synthesis and application of pyridazine-based compounds.

References

Navigating the Safety Profile of Pyridazine-3,6-diamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazine-3,6-diamine (CAS No: 61070-99-3), a substituted pyridazine, presents a molecule of interest in various research and development endeavors. As with any chemical entity, a thorough understanding of its health and safety profile is paramount for ensuring the well-being of laboratory personnel and the integrity of research outcomes. This technical guide provides a comprehensive overview of the available health and safety information for this compound, drawing from existing safety data sheets and toxicological information on structurally related compounds. Due to a notable lack of extensive, publicly available toxicological studies specifically on this compound, this guide also extrapolates potential hazards based on the known effects of the broader aminopyridazine and pyridazine chemical classes.

Hazard Identification and Classification

Based on available safety data, this compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazards:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Pictograms:

Toxicological Summary

| Toxicological Endpoint | Available Data (Inferred from Related Compounds) | Potential Effects of this compound |

| Acute Toxicity | Aminopyridines are known to be acutely toxic.[1] For instance, 4-aminopyridine can cause hyperexcitability, salivation, tremors, and convulsions.[2][3] | Harmful if swallowed. Ingestion may lead to adverse health effects. |

| Dermal Toxicity | 2-Aminopyridine is readily absorbed through the skin and is considered toxic by this route.[1] | Expected to be harmful if absorbed through the skin. |

| Inhalation Toxicity | Inhalation of 2-aminopyridine can cause severe headaches, nausea, and elevated blood pressure.[1] | May cause respiratory irritation upon inhalation. |

| Skin and Eye Irritation | 2-Aminopyridine is a severe skin and eye irritant.[1] | Causes skin irritation and serious eye irritation. |

| Genotoxicity | Based on structure-activity analysis, monoaminopyridines are considered unlikely to be mutagenic in standard genotoxicity assays.[1] | Data not available. |

| Carcinogenicity | The structurally related compound, pyridine, was positive in a 2-year rodent carcinogenesis assay.[1] | Data not available. |

| Reproductive Toxicity | Data not available for this compound or closely related compounds. | Data not available. |

Potential Mechanism of Toxicity: A Look at Aminopyridazines

While the specific signaling pathways of toxicity for this compound have not been elucidated, the well-documented mechanism of 4-aminopyridine provides a plausible model for its potential neurological effects. 4-Aminopyridine is a known blocker of voltage-gated potassium channels.[2] This blockade prolongs the action potential in neurons, leading to an increased influx of calcium at the presynaptic terminal and enhanced neurotransmitter release. This can result in central nervous system hyperexcitability, manifesting as seizures and convulsions.

References

A Technical Guide to Pyridazine-3,6-diamine for Researchers and Drug Development Professionals

An In-depth Overview of Commercial Availability, Synthesis, and Biological Relevance

For researchers and professionals in the field of drug discovery and development, Pyridazine-3,6-diamine (CAS No. 61070-99-3) presents itself as a heterocyclic compound of significant interest. Its unique structural motif serves as a versatile scaffold in the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of commercially available sources of this compound, a detailed experimental protocol for a related synthesis, and an exploration of its relevance in targeting cellular signaling pathways.

Commercial Availability

A critical first step in research and development is the procurement of high-quality starting materials. This compound is available from a variety of chemical suppliers, each offering different grades, quantities, and pricing. To facilitate a comparative analysis, the following table summarizes the offerings from several prominent vendors.

| Supplier | Catalog Number(s) | Purity | Available Quantities |

| ChemUniverse | P97374[1] | 98%[1] | 250 mg, 1 g, 5 g[1] |

| Pharmaffiliates | PA 27 0026068[2] | - | Custom |

| Moldb | M165611[3] | 98%[3] | 250 mg, 1 g, 5 g, 10 g, 25 g[3] |

| Apollo Scientific | OR302511[4] | - | - |

| Ark Pharma Scientific | H-002341[5] | 95%[5] | 10 g[5] |

| CymitQuimica | IN-DA00EFV1, 54-OR302511, 10-F093687[6] | - | 100 mg, 1 g, 5 g, 25 g[6] |

| RHAWN | R044908[7] | 98%[7] | 1 g[7] |

| MolCore | CS12076[8] | ≥ 98%[8] | - |

| Autech Industry Co.,Ltd. | - | - | - |

| Hefei TNJ Chemical Industry Co.,Ltd. | - | - | - |

| Beijing Huawenruike Chemical Technology Co., Ltd. | - | - | - |

| Shanghai Amole Chemical Co., Ltd. | - | - | 10g |

Experimental Protocol: Synthesis of 3-amino-6-chloropyridazine

Objective: To synthesize 3-amino-6-chloropyridazine from 3,6-dichloropyridazine.

Materials:

-

3,6-dichloropyridazine

-

Aqueous ammonia (ammoniacal liquor)

-

Methylene dichloride (or other suitable solvent such as DMF and acetonitrile)[9]

-

Single-necked round-bottom flask (100 mL, 500mL, or 1000mL depending on scale)[9]

-

Stirring apparatus

-

Heating mantle or oil bath

-

Rotary evaporator

-

Silica gel for column chromatography

-

Thin-layer chromatography (TLC) plates

-

Gas chromatography (GC) apparatus (for reaction monitoring and purity assessment)[9]

Procedure:

-

Reaction Setup: In a single-necked round-bottom flask of appropriate size, combine 3,6-dichloropyridazine and the chosen solvent (e.g., methylene dichloride, or a mixture of DMF and acetonitrile).[9]

-

Addition of Ammonia: Add aqueous ammonia to the reaction mixture. The molar ratio of 3,6-dichloropyridazine to ammonia can be varied, for instance, a ratio of 1:1.5 to 1:3 has been reported.[9]

-

Reaction Conditions: The reaction mixture is stirred and heated. Reaction temperatures can range from 30°C to 150°C, with reaction times varying from 6 to 26 hours, depending on the solvent and temperature used.[9]

-

Reaction Monitoring: The progress of the reaction should be monitored by TLC and/or GC until the starting material (3,6-dichloropyridazine) is consumed.[9]

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.[9]

-

Purification: The crude product is then purified by recrystallization followed by silica gel column chromatography to afford the pure 3-amino-6-chloropyridazine.[9] The purity of the final product can be confirmed by GC analysis.[9]

Experimental Workflow Diagram:

Signaling Pathway Modulation

Derivatives of this compound have emerged as potent modulators of key cellular signaling pathways implicated in various diseases, including cancer. One such pathway is the c-Jun N-terminal kinase (JNK) signaling cascade, a critical regulator of cell proliferation, apoptosis, and inflammation.

Research has demonstrated that certain 3,6-disubstituted pyridazine derivatives can effectively inhibit the JNK1 pathway.[10][11] This inhibition can lead to the downregulation of downstream targets such as c-Jun and c-Fos, ultimately impacting cell cycle progression and inducing apoptosis in cancer cells.

JNK1 Signaling Pathway and Inhibition by a Pyridazine Derivative:

This guide provides a foundational understanding of this compound for researchers. The compiled supplier information, a representative synthetic protocol, and the illustration of its potential role in modulating a key signaling pathway underscore the compound's significance in medicinal chemistry and drug development. Further exploration into the synthesis of diverse derivatives and their biological evaluation will continue to unlock the full potential of this versatile heterocyclic scaffold.

References

- 1. chemuniverse.com [chemuniverse.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 61070-99-3 | this compound - Moldb [moldb.com]

- 4. 61070-99-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. This compound | CAS:61070-99-3 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 6. CAS 61070-99-3: this compound | CymitQuimica [cymitquimica.com]

- 7. cacheby.com [cacheby.com]

- 8. molcore.com [molcore.com]

- 9. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]

- 10. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

The Amino Groups of Pyridazine-3,6-diamine: A Hub of Reactivity for Drug Discovery and Chemical Synthesis

An In-depth Technical Guide

Pyridazine-3,6-diamine is a scaffold of significant interest in medicinal chemistry and materials science. The presence of two nucleophilic amino groups on the electron-deficient pyridazine ring provides a versatile platform for a wide array of chemical transformations. This guide delves into the fundamental reactivity of these amino groups, offering insights for researchers, scientists, and drug development professionals. We will explore the key reactions, provide detailed experimental protocols for derivatization, present quantitative data, and visualize the involvement of pyridazine derivatives in crucial biological signaling pathways.

Core Reactivity Profile of the Amino Groups

The reactivity of the amino groups in this compound is governed by the electronic properties of the pyridazine ring. The two adjacent nitrogen atoms in the ring exert a strong electron-withdrawing effect, which reduces the basicity and nucleophilicity of the exocyclic amino groups compared to aniline. However, these groups remain sufficiently reactive to participate in a variety of important chemical reactions.

Key Chemical Transformations

The amino groups of this compound serve as primary handles for N-acylation, N-alkylation, diazotization, and condensation reactions, enabling the synthesis of a diverse library of derivatives.

N-Acylation

N-acylation is a fundamental transformation for introducing amide functionalities, which can act as hydrogen bond donors and acceptors, crucial for molecular recognition in biological systems. This reaction typically proceeds by treating this compound with an acylating agent such as an acid chloride or anhydride in the presence of a base.

Experimental Protocol: Bis-Acylation of this compound

This protocol describes a general procedure for the di-acylation of this compound.

-

Materials:

-

This compound

-

Acyl chloride (e.g., benzoyl chloride) (2.2 equivalents)

-

Pyridine (solvent and base)

-

Dichloromethane (co-solvent, optional)

-

1 M HCl solution

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄

-

-

Procedure:

-

Dissolve this compound (1.0 equivalent) in pyridine at 0 °C under a nitrogen atmosphere.

-

Slowly add the acyl chloride (2.2 equivalents) dropwise to the solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel to yield the desired N,N'-(pyridazine-3,6-diyl)di-amide.

-

| Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |

| This compound | Benzoyl chloride | N,N'-(pyridazine-3,6-diyl)dibenzamide | Not specified | General procedure |

Note: Selective mono-acylation can be challenging and may require careful control of stoichiometry and reaction conditions.

N-Alkylation

N-alkylation introduces alkyl or aryl groups, which can modulate the lipophilicity and steric profile of the molecule. Direct alkylation with alkyl halides can sometimes lead to mixtures of mono- and di-alkylated products, as well as over-alkylation to form quaternary ammonium salts. Reductive amination is an alternative strategy for controlled mono-alkylation.

Experimental Protocol: Reductive Amination for Mono-N-Alkylation

This adapted protocol outlines a general procedure for the mono-alkylation of an aminopyridine via reductive amination.

-

Materials:

-

This compound

-

Aldehyde or Ketone (1.0 equivalent)

-

Sodium triacetoxyborohydride (1.5 equivalents)

-

Dichloroethane (DCE) or Tetrahydrofuran (THF) (solvent)

-

Acetic acid (catalyst, optional)

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous Na₂SO₄

-

-

Procedure:

-

Suspend this compound (1.0 equivalent) and the aldehyde or ketone (1.0 equivalent) in DCE or THF.

-

Add a catalytic amount of acetic acid if necessary.

-

Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.

-

Add sodium triacetoxyborohydride in one portion.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction by the slow addition of saturated NaHCO₃ solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the product by column chromatography.

-

| Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |

| 3-Aminopyridine | Carboxylic acid/NaBH₄ | N-alkyl-3-aminopyridine | Good | Adapted from a general method for aminopyridines[1] |

Diazotization and Sandmeyer-Type Reactions

Diazotization of one of the amino groups on this compound can generate a diazonium salt, which is a versatile intermediate. These salts can undergo Sandmeyer or Sandmeyer-type reactions to introduce a variety of substituents, including halogens, cyano, and hydroxyl groups.[2][3][4][5][6] This allows for the transformation of an amino group into a range of other functionalities, significantly expanding the synthetic utility of the pyridazine scaffold. The diazotization of heterocyclic amines can be more complex than that of anilines, and careful control of reaction conditions is crucial.

Experimental Protocol: Diazotization and Halogenation (Sandmeyer Reaction)

This is a generalized protocol for the diazotization of an aromatic amine followed by a Sandmeyer reaction.

-

Materials:

-

This compound

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl) or Hydrobromic acid (HBr)

-

Copper(I) chloride (CuCl) or Copper(I) bromide (CuBr)

-

Ice

-

-

Procedure:

-

Dissolve this compound (1.0 equivalent) in an aqueous solution of HCl or HBr at 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0 equivalent) while maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at low temperature for 15-30 minutes.

-

In a separate flask, prepare a solution of the corresponding copper(I) halide in the corresponding concentrated acid.

-

Slowly add the cold diazonium salt solution to the copper(I) halide solution.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.

-

Cool the mixture and extract the product with an organic solvent.

-

Wash the organic layer, dry it, and purify the product by distillation or chromatography.

-

| Starting Material | Reaction | Product | Reference |

| Aryl Diazonium Salt | Sandmeyer Reaction | Aryl Halide/Cyanide | [2][4][6] |

Condensation Reactions for Heterocycle Synthesis

The diamino functionality of this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems. Condensation with 1,3-dicarbonyl compounds, such as acetylacetone or ethyl acetoacetate, can lead to the formation of pyrimido[4,5-c]pyridazines or related fused structures. These reactions often proceed via an initial nucleophilic attack of one amino group, followed by an intramolecular cyclization and dehydration.

Experimental Protocol: Condensation with a 1,3-Dicarbonyl Compound

This is a general protocol for the condensation of a diamine with a dicarbonyl compound.

-

Materials:

-

This compound

-

1,3-Dicarbonyl compound (e.g., acetylacetone) (1.0 equivalent)

-

Ethanol or acetic acid (solvent)

-

Acid or base catalyst (optional)

-

-

Procedure:

-

Dissolve this compound (1.0 equivalent) and the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent like ethanol or acetic acid.

-

Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., piperidine) if required.

-

Reflux the reaction mixture for several hours, monitoring its progress by TLC.

-

Cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

| Reactant 1 | Reactant 2 | Product Type | Reference |

| Diamine | 1,3-Dicarbonyl | Fused Pyrimidine | General condensation reaction principle[7][8] |

Role in Signaling Pathways

Derivatives of this compound have emerged as potent inhibitors of various protein kinases, playing a crucial role in modulating cellular signaling pathways implicated in diseases such as cancer and inflammation.

JNK Signaling Pathway Inhibition

The c-Jun N-terminal kinase (JNK) signaling pathway is a critical regulator of cellular responses to stress, inflammation, and apoptosis.[9][10][11][12][13][14] Dysregulation of this pathway is associated with various diseases, including cancer and neurodegenerative disorders. Certain 3,6-disubstituted pyridazine derivatives have been identified as inhibitors of JNK1.[10][15] These inhibitors typically bind to the ATP-binding site of the kinase, preventing the phosphorylation of its downstream targets.

Caption: Inhibition of the JNK signaling pathway by a this compound derivative.

CDK2 Signaling Pathway Inhibition

Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, particularly the G1/S phase transition.[16][17][18] Aberrant CDK2 activity is a hallmark of many cancers, making it an attractive target for therapeutic intervention. Several pyridazine-based compounds have been developed as potent CDK2 inhibitors.[11][19][20][21] These inhibitors compete with ATP for binding to CDK2, thereby preventing the phosphorylation of its substrates, such as the retinoblastoma protein (Rb), leading to cell cycle arrest and apoptosis.

Caption: Inhibition of the CDK2 signaling pathway by a this compound derivative.

Conclusion

The amino groups of this compound are key to its versatility as a building block in synthetic and medicinal chemistry. Their reactivity allows for a broad range of functionalizations, leading to the creation of diverse molecular architectures with significant biological activities. A deeper understanding of the fundamental reactivity of these amino groups, supported by both experimental and computational studies, will continue to fuel the development of novel therapeutics and advanced materials based on the pyridazine scaffold. The ability of pyridazine derivatives to selectively inhibit key signaling pathways, such as the JNK and CDK2 pathways, underscores their potential in the development of targeted therapies for a variety of diseases.

References

- 1. Concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The Ligandable Human Proteome [polymorph.sgc.utoronto.ca]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines [mdpi.com]

- 8. New Reaction Products of Acetylacetone with Semicarbazide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. commerce.bio-rad.com [commerce.bio-rad.com]

- 12. paulogentil.com [paulogentil.com]

- 13. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ias.ac.in [ias.ac.in]

- 15. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]

- 18. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 19. rcsb.org [rcsb.org]

- 20. C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

Methodological & Application

The Versatility of the Pyridazine-3,6-diamine Scaffold in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The pyridazine ring system, a six-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry due to its unique physicochemical properties.[1] Among its derivatives, pyridazine-3,6-diamine has emerged as a versatile core for the development of novel therapeutic agents across various disease areas, including oncology, infectious diseases, and neurodegenerative disorders.[2][3] Its ability to engage in robust hydrogen bonding, π-π stacking interactions, and its inherent polarity make it an attractive moiety for designing molecules with improved pharmacokinetic and pharmacodynamic profiles.[1]

This document provides detailed application notes and experimental protocols for utilizing the this compound scaffold in drug discovery, with a focus on its application as an anticancer and antimicrobial agent.

Application Notes

The this compound scaffold has been successfully employed to develop potent inhibitors of various biological targets. Its derivatives have demonstrated significant activity against several cancer cell lines and microbial strains. The core structure allows for diverse substitutions at the 3- and 6-positions, enabling the fine-tuning of biological activity and physicochemical properties.

Anticancer Applications

Pyridazine derivatives have shown significant potential as anticancer agents by targeting key signaling pathways involved in cancer cell proliferation and survival.[2][4] Notably, derivatives of this scaffold have been developed as potent inhibitors of cyclin-dependent kinases (CDKs) and c-Jun N-terminal kinases (JNKs).[5][6][7]

-

Cyclin-Dependent Kinase (CDK) Inhibition: Certain 3,6-disubstituted pyridazine derivatives have demonstrated potent inhibitory activity against CDK2, a key regulator of the cell cycle.[6][7] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.[6]

-

JNK Pathway Inhibition: Novel 3,6-disubstituted pyridazine derivatives have been designed to target the JNK1 pathway, which is implicated in cell proliferation and survival.[5]

Antimicrobial Applications

The this compound scaffold has also been explored for the development of novel antimicrobial agents. N3, N6-diphenylthis compound derivatives have been synthesized and shown to exhibit moderate to good antimicrobial activity.[8] These compounds have been investigated as potential inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in microbial folate metabolism.[8]

Quantitative Data Summary

The following tables summarize the biological activity of various this compound derivatives from cited studies.

Table 1: Anticancer Activity of 3,6-Disubstituted Pyridazine Derivatives [6][7]

| Compound | Target Cell Line | IC50 (µM) |

| 11m | T-47D (Breast Cancer) | 0.43 ± 0.01 |

| 11m | MDA-MB-231 (Breast Cancer) | 0.99 ± 0.03 |

| 11l | T-47D (Breast Cancer) | Not explicitly stated, but noted for efficient alteration of cell cycle |

| 11l | MDA-MB-231 (Breast Cancer) | Not explicitly stated, but noted for efficient alteration of cell cycle |

Table 2: CDK2 Inhibitory Activity of 3,6-Disubstituted Pyridazine Derivatives [7]

| Compound | IC50 (nM) |

| 11e | 151 ± 6.16 |

| 11h | 43.8 ± 1.79 |

| 11l | 55.6 ± 2.27 |

| 11m | 20.1 ± 0.82 |

Table 3: Antimicrobial Activity of N3, N6-diphenylthis compound Derivatives (Minimum Inhibitory Concentration - MIC) [8]

| Compound | S. aureus (µg/mL) | E. coli (µg/mL) | C. albicans (µg/mL) |

| AJ27 | 3.9 | 7.8 | 15.6 |

| Ciprofloxacin | - | - | - |

| Ketoconazole | - | - | - |

Experimental Protocols

Protocol 1: General Synthesis of N3, N6-disubstituted this compound Derivatives

This protocol describes a general method for the synthesis of N3, N6-disubstituted this compound derivatives from 3,6-dichloropyridazine.

Materials:

-

3,6-dichloropyridazine

-

Substituted anilines (or other amines)

-

Toluene

-

Methanol

-

Standard reflux apparatus

-

Thin-layer chromatography (TLC) supplies

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, combine 3,6-dichloropyridazine (1 mmol) with the desired substituted aniline (2 mmol).[8]

-

Add toluene as the solvent.

-

Reflux the reaction mixture for 8 hours.[8]

-

Monitor the progress of the reaction using TLC.

-

Once the reaction is complete, remove the toluene under reduced pressure using a rotary evaporator.[8]

-

Recrystallize the crude product from methanol to obtain the purified N3, N6-disubstituted this compound derivative.[8]

Caption: Synthetic workflow for N3, N6-disubstituted pyridazine-3,6-diamines.

Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of pyridazine derivatives on cancer cell lines.[9][10]

Materials:

-

Cancer cell line of interest (e.g., T-47D, MDA-MB-231)

-

Complete cell culture medium

-

Test pyridazine compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Humidified 5% CO2 incubator at 37°C

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach for 24 hours.[9]

-

Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5%.[9]

-

Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (medium with DMSO) and positive control (a known anticancer drug) wells.[9]

-

Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.[9]

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.[10]

-

Carefully remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value for each compound.

Protocol 3: In Vitro Kinase Inhibition Assay (CDK2)

This protocol describes a general method to assess the inhibitory activity of pyridazine derivatives against a specific kinase, such as CDK2. A common method is to use a luminescence-based assay that measures ATP consumption.

Materials:

-

Recombinant CDK2 enzyme

-

Kinase buffer

-

ATP

-

Substrate (e.g., a specific peptide)

-

Test pyridazine compounds dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (or similar)

-

96-well plates

-

Luminometer

Procedure:

-

Prepare a master mix containing the kinase buffer, ATP, and the substrate at their final desired concentrations.[9]

-

Add the test compounds at various concentrations to the wells of a microplate. Include a vehicle control (DMSO) and a positive control inhibitor.[9]

-

Add the diluted CDK2 enzyme to all wells except for the "no enzyme" control wells.[9]

-

Initiate the kinase reaction by adding the ATP/substrate master mix and incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction by adding the ADP-Glo™ Reagent, which depletes the remaining ATP.

-

Add the Kinase Detection Reagent to convert the generated ADP to ATP and measure the newly synthesized ATP via a luciferase reaction that produces light.[9]

-

Measure the luminescence signal using a luminometer.[9]

-

Calculate the percentage of inhibition and determine the IC50 value for each compound.

Signaling Pathway Visualization

The following diagram illustrates a simplified representation of the JNK signaling pathway, which can be targeted by this compound derivatives.

Caption: Simplified JNK signaling pathway targeted by pyridazine derivatives.

References

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]